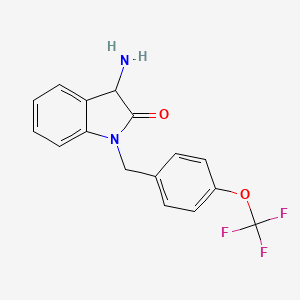
3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” is a derivative of indolin-2-one, a family of compounds present in a wide array of bioactive molecules . These compounds have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .
Synthesis Analysis
The synthesis of indolin-2-one derivatives has been described in various ways, but many do not follow green chemistry principles . A novel synthesis technique for isoindolines/dioxoisoindolines was developed, which involved simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” is similar to that of other indolin-2-one derivatives. These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” include simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .Scientific Research Applications
Pharmaceutical Drug Development
This compound is a valuable scaffold in the synthesis of pharmaceutical drugs due to its nitrogen-containing heterocyclic structure. It’s particularly significant in the development of new structures for pharmaceutical applications, as nitrogen-containing heterocycles are extensively observed in nature and metabolic systems vital for living organisms .
Antimicrobial Agents
The unique structure and properties of 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one make it a potential candidate for antimicrobial agents. Its ability to form N–C–S linkages in the skeleton has been introduced in the development of antimicrobial drugs .
Agrochemical Industry
In the agrochemical sector, derivatives of this compound are used due to the unique physicochemical properties imparted by the fluorine atom. The trifluoromethoxy group, in particular, is a key structural motif in active agrochemical ingredients, protecting crops from pests .
Anticancer Research
The compound’s role in anticancer research is linked to its presence in scaffolds that exhibit biological activity against cancer cells. The synthesis of these scaffolds using 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one could lead to the discovery of new drug candidates .
Material Sciences
Due to its structural properties, this compound can be utilized in material sciences, particularly in the development of functional materials that require specific molecular frameworks for enhanced performance .
Organic Catalysts
The compound’s heterocyclic structure makes it suitable for use as an organic catalyst. It can facilitate various chemical reactions, which is essential in both research and industrial applications .
Safety and Hazards
Future Directions
The future directions for the research on “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” could include further development of green synthesis techniques, in-depth study of its mechanism of action, comprehensive evaluation of its physical and chemical properties, and thorough assessment of its safety and potential hazards. Additionally, in vivo evaluation in relevant disease models could provide valuable insights into its therapeutic potential .
Mechanism of Action
Target of Action
3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Indole derivatives have been found to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)23-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(20)15(21)22/h1-8,14H,9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPLHBMUYGJYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)
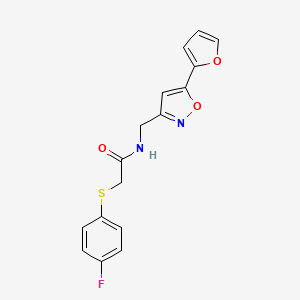
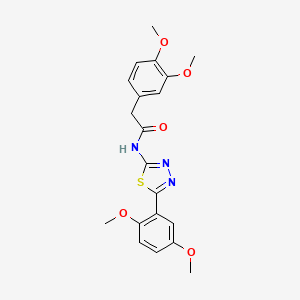
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide](/img/structure/B2864767.png)
![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)
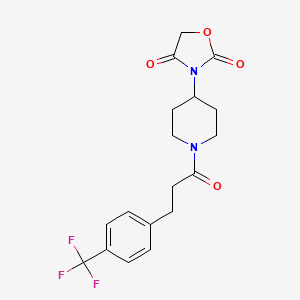
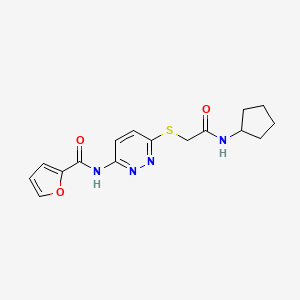
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2864777.png)
![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)
![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)